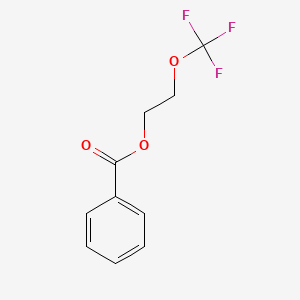

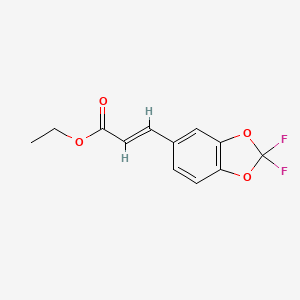

![molecular formula C7H10O2 B6333654 2-Oxaspiro[3.4]octan-6-one CAS No. 1557247-11-6](/img/structure/B6333654.png)

2-Oxaspiro[3.4]octan-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

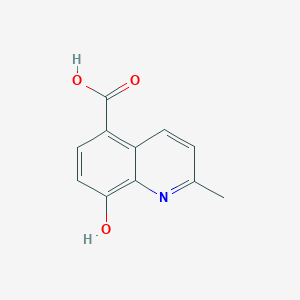

2-Oxaspiro[3.4]octan-6-one is an organic compound that belongs to the group of spiro compounds . It is a bicyclic lactone and chemically classified as an ester . The CAS number for this compound is 1557247-11-6 . The molecular weight is 126.16 .

Synthesis Analysis

The synthesis of this compound involves annulation of the cyclopentane ring and the four-membered ring . The process employs readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H10O2/c8-6-3-7(4-6)1-2-9-5-7/h1-5H2 . This indicates that the compound consists of 7 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Enzymatic Detoxification and Stereochemical Preference

Research has shown that yeast epoxide hydrolase (YEH) from Rhodotorula glutinis demonstrates a stereochemical preference for O-axial C3 epimers of 1-oxaspiro[2.5]octanes, which are structurally similar to 2-Oxaspiro[3.4]octan-6-one. This preference is significant for the enzymatic detoxification of spiroepoxides, highlighting the enzyme's role in biologically active spiroepoxide compounds. The study underscores the importance of stereochemistry in the biological activity of these compounds, with O-axial C3 epimers being predominantly responsible for activity (Weijers et al., 2007).

Synthetic Routes to Bioactive Compounds

The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening has been explored. These derivatives are crucial structural sub-units in various classes of bioactive compounds. This research presents a method for synthesizing these important structural motifs, which could be foundational in the development of new pharmaceuticals (Santos et al., 2000).

Construction of Multifunctional Modules for Drug Discovery

Novel classes of thia/oxa-azaspiro[3.4]octanes have been synthesized through robust and step-economic routes. These spirocycles are designed to act as multifunctional, structurally diverse modules for drug discovery, demonstrating the versatility of spirocyclic compounds in medicinal chemistry. The enantioselective synthesis of these spirocycles offers a new avenue for the development of drug candidates with spirocyclic frameworks (Li et al., 2013).

Eigenschaften

IUPAC Name |

2-oxaspiro[3.4]octan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6-1-2-7(3-6)4-9-5-7/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNMFALMXPKZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1=O)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)

![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)

![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)